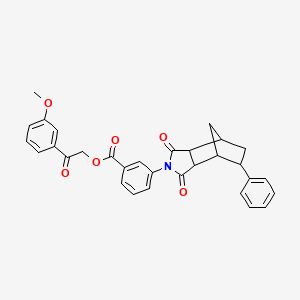![molecular formula C19H21ClN2O7S B12470757 N-(1,3-benzodioxol-5-ylmethyl)-2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}acetamide](/img/structure/B12470757.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}acetamide is a complex organic compound that features a benzodioxole moiety, a chlorophenoxy group, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole moiety, followed by the introduction of the chlorophenoxy group and the sulfamoyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of products, depending on the nucleophile used.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, while the chlorophenoxy and sulfamoyl groups can modulate the compound’s activity and selectivity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(1,3-benzodioxol-5-ylmethyl)-N-methylacetamide
- N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide
- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzodioxole moiety, chlorophenoxy group, and sulfamoyl group allows for diverse interactions and applications that are not possible with simpler compounds.
Properties
Molecular Formula |
C19H21ClN2O7S |
|---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-chloro-4-(2-methoxyethylsulfamoyl)phenoxy]acetamide |
InChI |
InChI=1S/C19H21ClN2O7S/c1-26-7-6-22-30(24,25)14-3-5-16(15(20)9-14)27-11-19(23)21-10-13-2-4-17-18(8-13)29-12-28-17/h2-5,8-9,22H,6-7,10-12H2,1H3,(H,21,23) |
InChI Key |
HQWOOIICCVAEDB-UHFFFAOYSA-N |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NCC2=CC3=C(C=C2)OCO3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxo-3-[4-(3-phenylprop-2-enyl)piperazin-1-yl]propanenitrile](/img/structure/B12470676.png)
![4-methyl-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12470677.png)






![(2E)-3-({3-[(oxolan-2-ylmethyl)carbamoyl]phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B12470711.png)




![N-(4-iodo-2,6-dimethylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12470752.png)
